molecular formula C8H15Cl2N3 B3028931 4-(1H-imidazol-1-yl)piperidine dihydrochloride CAS No. 403492-40-0

4-(1H-imidazol-1-yl)piperidine dihydrochloride

Cat. No. B3028931
CAS RN: 403492-40-0
M. Wt: 224.13
InChI Key: CCMGDHFNKMMBJD-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Molecular Structure Analysis

The molecular structure of 4-(1H-imidazol-1-yl)piperidine dihydrochloride consists of a piperidine ring attached to an imidazole ring . The empirical formula is C9H17Cl2N3 and the molecular weight is 238.16 .


Physical And Chemical Properties Analysis

4-(1H-imidazol-1-yl)piperidine dihydrochloride is a solid compound . The InChI key is WFCHEWBSRYZNFZ-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Agents

The piperidine ring system has been explored for its antimicrobial properties. Researchers have synthesized novel derivatives of 4-(1H-imidazol-1-yl)piperidine dihydrochloride and evaluated their efficacy against bacteria, fungi, and other pathogens. These compounds may serve as potential antimicrobial agents in the fight against infections .

Neurological Disorders

Piperidines are known to interact with neurotransmitter receptors. The imidazole-functionalized piperidine may have implications in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, or epilepsy. Further studies are needed to elucidate its precise mechanism of action .

Anti-inflammatory Activity

The piperidine scaffold has been investigated for its anti-inflammatory effects. Researchers have explored the potential of 4-(1H-imidazol-1-yl)piperidine dihydrochloride derivatives as anti-inflammatory agents. These compounds may modulate immune responses and reduce inflammation .

Analgesics and Pain Management

Given the central nervous system’s involvement, piperidine-based compounds have been studied as potential analgesics. The imidazole-substituted piperidine may exhibit analgesic properties, making it relevant for pain management research .

Anticancer Agents

Piperidines have been investigated for their antitumor activity. Researchers have synthesized various piperidine derivatives, including those with imidazole substituents, to explore their potential as anticancer agents. These compounds may interfere with cancer cell growth and proliferation .

Cardiovascular Applications

The piperidine ring system has also been associated with cardiovascular effects. Researchers have examined its impact on blood pressure regulation, vasodilation, and cardiac function. The imidazole-containing piperidine may contribute to cardiovascular drug development .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

4-imidazol-1-ylpiperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-3-9-4-2-8(1)11-6-5-10-7-11;;/h5-9H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMGDHFNKMMBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00849658
Record name 4-(1H-Imidazol-1-yl)piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-1-yl)piperidine dihydrochloride

CAS RN

403492-40-0
Record name 4-(1H-Imidazol-1-yl)piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1H-imidazol-1-yl)piperidine dihydrochloride
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4-(1H-imidazol-1-yl)piperidine dihydrochloride
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4-(1H-imidazol-1-yl)piperidine dihydrochloride
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4-(1H-imidazol-1-yl)piperidine dihydrochloride
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4-(1H-imidazol-1-yl)piperidine dihydrochloride

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